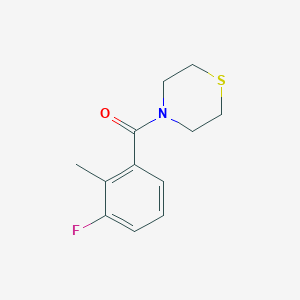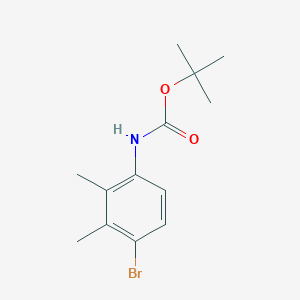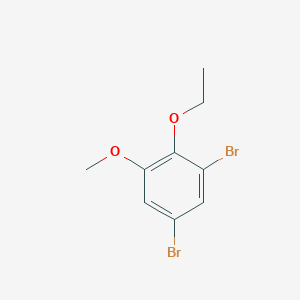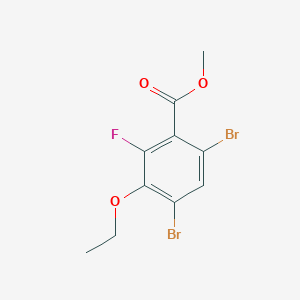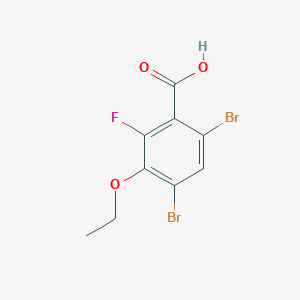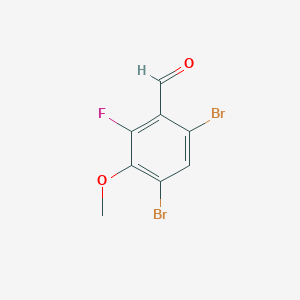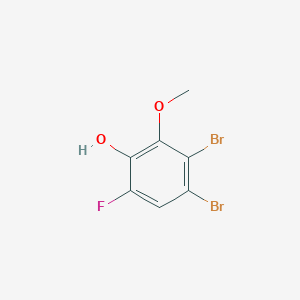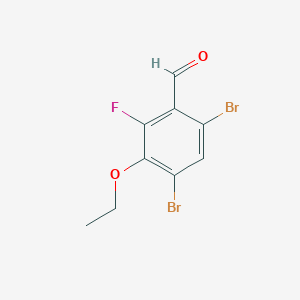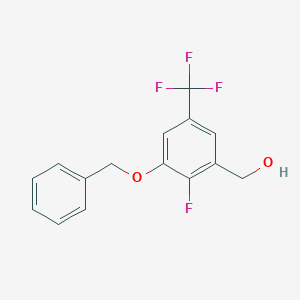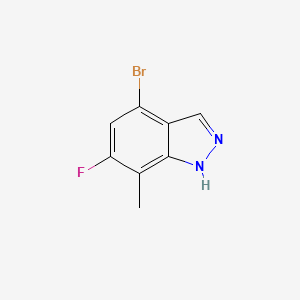
4-Bromo-6-fluoro-7-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, fluorine, and methyl substituents at the 4, 6, and 7 positions, respectively. The molecular formula of this compound is C8H6BrFN2, and it has a molecular weight of 229.05 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-fluoro-7-methyl-1H-indazole is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
It is known to inhibit the activity of pi3k, thereby disrupting the pi3k/akt signaling pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, which is particularly beneficial in the treatment of cancers.
Biochemical Pathways
The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of Akt, a key player in promoting cell survival and growth. This results in the inhibition of these processes, leading to decreased tumor growth and proliferation.
Result of Action
The inhibition of the PI3K/Akt pathway by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-7-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in these processes to facilitate efficient cyclization and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-7-methyl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, reducing agents, and various catalysts such as Cu(OAc)2 and AgNO3. Reaction conditions typically involve controlled temperatures, specific solvents like DMSO, and atmospheric or oxygen-rich environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-fluoro-7-methyl-1H-indazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-1H-indazole: Similar structure but lacks the methyl group at the 7 position.
6-Fluoro-7-methyl-1H-indazole: Similar structure but lacks the bromine substituent at the 4 position.
4-Bromo-7-methyl-1H-indazole: Similar structure but lacks the fluorine substituent at the 6 position.
Uniqueness
4-Bromo-6-fluoro-7-methyl-1H-indazole is unique due to the specific combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. This unique substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-6-fluoro-7-methyl-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNLUVZAWFWMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1F)Br)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
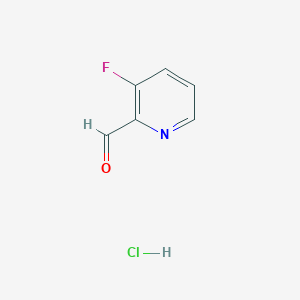
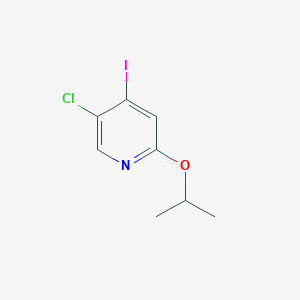
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)
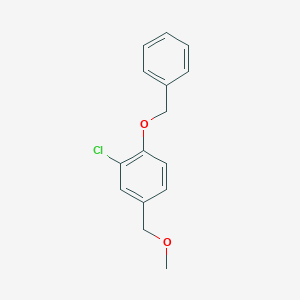
![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)
